molecular formula C21H16N2O2 B11108407 1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol

1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol

Cat. No.: B11108407
M. Wt: 328.4 g/mol
InChI Key: WDAWHBXZACTWTN-UHFFFAOYSA-N
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Description

1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoline moiety linked to a naphthol group through an iminomethyl bridge

Preparation Methods

The synthesis of 1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methoxy-8-quinolinecarboxaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and naphthol derivatives.

    Substitution: The methoxy group and iminomethyl bridge make this compound susceptible to nucleophilic substitution reactions, where reagents like halogens or alkyl groups can replace existing functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various quinoline and naphthol derivatives with modified functional groups.

Scientific Research Applications

1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The methoxy group and iminomethyl bridge enhance its ability to interact with various enzymes and proteins, further contributing to its biological activities.

Comparison with Similar Compounds

1-(5-Methoxy-8-quinolyliminomethyl)-2-naphthol can be compared with other similar compounds, such as:

    1-(8-Quinolyliminomethyl)-2-naphthol:

    5-Methoxy-8-quinolinecarboxaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.

    2-Naphthol: A simpler compound with a naphthol group, used in various organic reactions and industrial applications.

The presence of the methoxy group and iminomethyl bridge in this compound makes it unique, enhancing its chemical reactivity and expanding its range of applications.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(5-methoxyquinolin-8-yl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C21H16N2O2/c1-25-20-11-9-18(21-16(20)7-4-12-22-21)23-13-17-15-6-3-2-5-14(15)8-10-19(17)24/h2-13,24H,1H3

InChI Key

WDAWHBXZACTWTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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